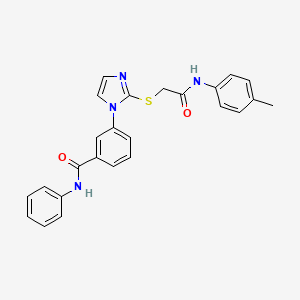
3-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide” is a complex organic molecule that contains several functional groups, including an imidazole ring, a thioether linkage, an amide group, and an aromatic ring (p-tolylamino). These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The imidazole ring, for example, is a five-membered ring with two non-adjacent nitrogen atoms . The thioether linkage could influence the molecule’s conformation and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the imidazole ring is a common motif in biological molecules and is known to participate in various chemical reactions . The thioether linkage could also be reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its functional groups and overall structure. For example, the presence of an imidazole ring could influence its acidity and basicity . The thioether linkage could also influence its solubility and stability .Applications De Recherche Scientifique
Anticancer Properties
The compound’s structural features suggest potential anticancer activity. Researchers have explored its effects on tumor cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further investigations into its mechanism of action and potential synergies with existing chemotherapeutic agents are ongoing .
Anti-Inflammatory Activity
Due to its imidazole moiety, this compound may modulate inflammatory pathways. Studies have investigated its impact on pro-inflammatory cytokines, such as interleukins and tumor necrosis factor-alpha (TNF-α). It could serve as a lead compound for developing novel anti-inflammatory drugs .
Antimicrobial Effects
The benzamide scaffold in this compound has been associated with antimicrobial properties. Researchers have evaluated its efficacy against bacterial strains, including both Gram-positive and Gram-negative species. Investigations into its mode of action and potential synergies with other antimicrobial agents are ongoing .
Neuroprotective Potential
Given its thioether group and imidazole ring, this compound may exhibit neuroprotective effects. Studies have explored its impact on neuronal cell viability, oxidative stress, and neuroinflammation. It could be relevant in conditions like neurodegenerative diseases and stroke .
Hypertension and Cardiovascular Research
The compound’s phenylbenzamide backbone suggests potential cardiovascular effects. Researchers have investigated its impact on blood pressure regulation, vascular tone, and endothelial function. It may serve as a starting point for developing novel antihypertensive agents .
Chemical Biology and Enzyme Inhibition
The unique combination of functional groups in this compound makes it interesting for chemical biology studies. Researchers have explored its interactions with enzymes, such as kinases or proteases. Understanding its binding affinity and selectivity can guide drug discovery efforts .
Orientations Futures
Propriétés
IUPAC Name |
3-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c1-18-10-12-21(13-11-18)27-23(30)17-32-25-26-14-15-29(25)22-9-5-6-19(16-22)24(31)28-20-7-3-2-4-8-20/h2-16H,17H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANWCKIBDFVYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2448341.png)
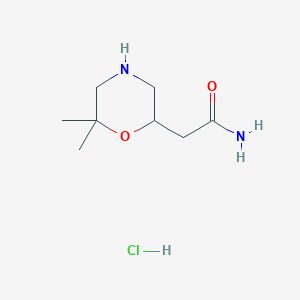
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2448344.png)
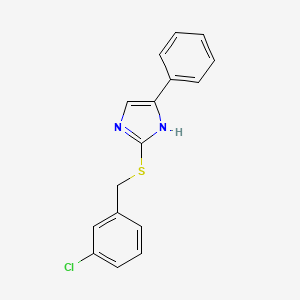

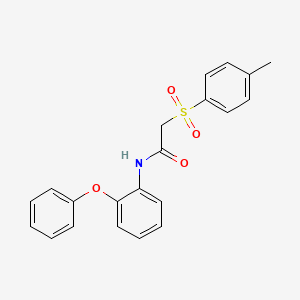

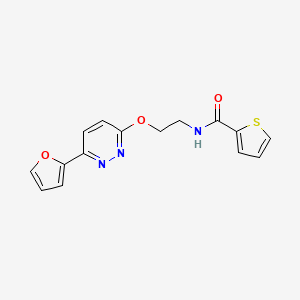
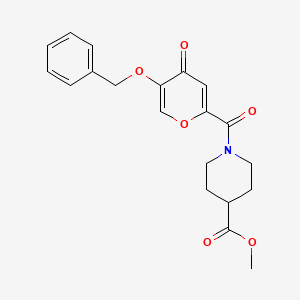
![2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2448358.png)
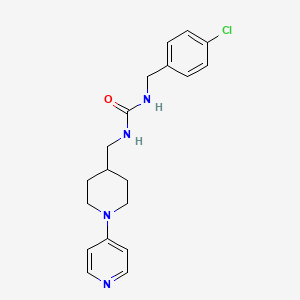
![3-(2,5-dimethylbenzyl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2448360.png)
![3-(isopropylthio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2448361.png)
